N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN6O3S2 and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives of this compound for their potential anticancer activity. For instance, compounds containing the pyrimidine and thiazole moieties have shown promising anticancer activities against various cancer cell lines. Specific derivatives have been synthesized to target metabotropic glutamate receptor 1 (mGluR1) with potential implications in cancer therapy due to their ability to induce cellular death in cancer cells (Theoclitou et al., 2011; Hammam et al., 2005).
Antimicrobial Properties
Compounds with the thiazole and pyrimidine ring system have also been evaluated for their antimicrobial properties. Research has demonstrated the synthesis of novel derivatives that exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of fluorine atoms and other substituents has been found to enhance the antimicrobial effectiveness of these compounds (Desai et al., 2013; Tiwari et al., 2018).
Development of Novel Pharmaceutical Agents
The research extends to the development of novel pharmaceutical agents, with a focus on the synthesis of derivatives that can serve as potent inhibitors for specific targets such as the metabotropic glutamate receptor 1 (mGluR1). These compounds are being explored for their potential use in treating neurological disorders and as tools for understanding receptor functions in the human brain (Fujinaga et al., 2012; Yamasaki et al., 2012).
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O3S2/c17-9-4-2-1-3-8(9)13(25)21-11-12(18)22-16(23-14(11)26)28-7-10(24)20-15-19-5-6-27-15/h1-6H,7H2,(H,21,25)(H,19,20,24)(H3,18,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAGPPDRNTJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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